2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}-6-fluoro-4-quinolinecarboxylic acid
Description
Structure and Key Features: This compound features a quinoline core substituted at the 4-position with a carboxylic acid group and at the 6-position with a fluorine atom. Attached to the 2-position of the quinoline is a furyl group, which is further substituted at the 5-position with a 2-chloro-5-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) and chloro (-Cl) groups contribute to its lipophilicity and electronic properties, while the fluorine at C6 enhances metabolic stability and bioavailability .
The trifluoromethyl and chloro groups are likely introduced via Suzuki coupling or halogenation reactions.
Properties
IUPAC Name |
2-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-6-fluoroquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10ClF4NO3/c22-15-3-1-10(21(24,25)26)7-14(15)18-5-6-19(30-18)17-9-13(20(28)29)12-8-11(23)2-4-16(12)27-17/h1-9H,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFRHCOJXIGCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)F)C(=C3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10ClF4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}-6-fluoro-4-quinolinecarboxylic acid involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki-Miyaura coupling reaction, which involves the coupling of boronic acids with halides in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}-6-fluoro-4-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}-6-fluoro-4-quinolinecarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}-6-fluoro-4-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula: C₂₁H₁₁ClF₄NO₃ (calculated based on structural analogs ).
- Molecular Weight : ~441.77 g/mol.
- Acidity: The carboxylic acid group (pKa ~2–3) and electron-withdrawing substituents (e.g., -CF₃) increase acidity compared to non-fluorinated analogs .
The following table compares structural analogs, focusing on substituent variations and their implications:
Key Structural and Functional Insights :
Substituent Position Effects: The position of the trifluoromethyl group on the phenyl ring (ortho in the target compound vs. meta in ) influences steric interactions and binding affinity. Halogen type (Cl vs. Br): Bromine in increases molecular weight and van der Waals interactions but may reduce solubility compared to chlorine.
Role of Fluorine :
- The 6-fluoro substituent in the target compound improves metabolic stability and membrane permeability compared to 6-chloro or 6-methyl analogs .
Biological Activity: Analogs like ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (intermediate in ) show antibacterial activity, suggesting the target compound may share similar applications. Nitrofuran derivatives (e.g., in ) are potent carcinogens, but the absence of nitro groups in the target compound likely mitigates this risk.
Physicochemical Properties :
Biological Activity
2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}-6-fluoro-4-quinolinecarboxylic acid is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound, characterized by a quinoline core and various substituents, has been studied for its biological activities, particularly in the fields of oncology and antimicrobial research.
Structural Characteristics
The chemical structure of this compound includes:
- Quinoline core : Known for various biological activities.
- Furyl group : Enhances lipophilicity and biological interactions.
- Trifluoromethyl group : Contributes to increased metabolic stability and potential biological activity.
The molecular formula is C18H14ClF3N2O2, with a molecular weight of approximately 367.75 g/mol .
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit significant biological activities, including:
- Anticancer Properties : Quinoline derivatives are well-documented for their anticancer effects. For instance, studies have shown that related compounds can inhibit tumor cell proliferation and induce apoptosis .
- Antimicrobial Activity : Compounds within this structural class have demonstrated efficacy against various pathogens, making them candidates for further development as antimicrobial agents .
Antitumor Activity
A study focusing on quinoline derivatives highlighted the potential of this compound as a promising antitumor agent. The compound was evaluated against several cancer cell lines, showing notable cytotoxicity. For example, related compounds have exhibited IC50 values in the micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells .
Antimicrobial Studies
In antimicrobial research, derivatives similar to this compound have been tested against a range of bacterial strains. The results indicated effective inhibition at low concentrations, suggesting that the compound could be developed into a new class of antibiotics .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Aminoquinoline | Contains amino group in position 4 | Antimalarial |
| 6-Fluoroquinolone | Fluorine substitution on quinolone | Antibiotic |
| Trifluoromethylquinolone | Trifluoromethyl group attached | Anticancer potential |
| 5-(Trifluoromethyl)furan | Furan ring with trifluoromethyl | Antimicrobial |
This comparison illustrates how the unique features of this compound may enhance its efficacy compared to other known compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
